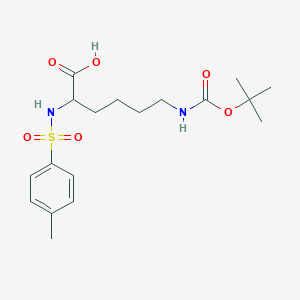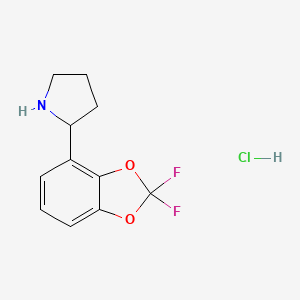
Ac-Isogln-OH;Ac-L-isoglutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-l-isoglutamine is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-acetyl-l-isoglutamine can be synthesized through several methods. One common approach involves the acetylation of l-isoglutamine. The process typically includes the following steps:
Starting Material: L-isoglutamine is used as the starting material.
Acetylation: The acetylation reaction is carried out using acetic anhydride in the presence of a base such as pyridine.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of n-acetyl-l-isoglutamine often involves large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl-l-isoglutamine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce l-isoglutamine and acetic acid.
Oxidation: Oxidative reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water or aqueous solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
Hydrolysis: L-isoglutamine and acetic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N-acetyl-l-isoglutamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential as an immunomodulatory agent and its use in drug formulations.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of n-acetyl-l-isoglutamine involves its interaction with specific molecular targets and pathways:
Immune Response: It activates immune cells by binding to receptors on their surface, leading to the production of cytokines and other signaling molecules.
Metabolic Pathways: Participates in metabolic pathways that regulate energy production and cellular homeostasis.
Comparación Con Compuestos Similares
N-acetyl-l-isoglutamine can be compared with other similar compounds such as:
N-acetyl-l-glutamine: Similar in structure but differs in the position of the acetyl group.
L-isoglutamine: The non-acetylated form of the compound.
N-acetyl-l-alanine: Another acetylated amino acid with different biological properties.
Uniqueness
N-acetyl-l-isoglutamine is unique due to its specific acetylation pattern, which influences its biological activity and potential applications. Its ability to modulate the immune response and participate in various metabolic pathways sets it apart from other similar compounds.
Propiedades
IUPAC Name |
4-acetamido-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(8)13)2-3-6(11)12/h5H,2-3H2,1H3,(H2,8,13)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFUMUJQGCBVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(10,10-Dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)propan-1-one](/img/structure/B13384622.png)
![3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B13384627.png)
![2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc](/img/structure/B13384632.png)


![(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride](/img/structure/B13384644.png)


![(R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13384654.png)
![1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13384655.png)
![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)
